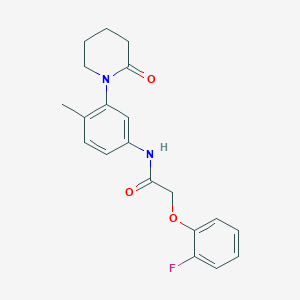

2-(2-fluorophenoxy)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorophenoxy)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as FPhPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhPA belongs to the class of compounds known as piperidines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Characterization

- Novel acetamide derivatives, including 2-(2-fluorophenoxy) derivatives, have been synthesized for various applications. One such study focused on synthesizing and characterizing novel compounds using primary compounds like 3-fluoro-4-cyanophenol (Yang Man-li, 2008).

Photoreactions in Different Solvents

- Research on flutamide (a related compound) demonstrated that it undergoes different photoreactions in solvents like acetonitrile and 2-propanol. This study's insights can be relevant for understanding the behavior of similar acetamide derivatives under varying conditions (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Inhibitory Effects and Antioxidant Activities

- Phenolic compounds like acetaminophen and salicylate have been studied for their role as inhibitors of lipid peroxidation and as radical scavengers. These findings are useful for understanding the properties of related acetamide derivatives (T. Dinis, V. M. Maderia, L. Almeida, 1994).

Antimicrobial Agents

- Oxazolidinone analogs, which are chemically related, have shown promising in vitro antibacterial activities against various pathogens. This suggests potential antimicrobial applications for similar acetamide derivatives (G. Zurenko et al., 1996).

Fluorogenic Labeling for Biological Studies

- Phenolic fluorophores and their derivatives are crucial in biological science, and their modifications, like acetoxymethyl (AM) ether groups, enhance their utility in biochemical and biological systems. This highlights the potential use of related acetamide derivatives in biological imaging and diagnostics (L. Lavis, Tzu-Yuan Chao, R. Raines, 2011).

Radioligands for Peripheral Benzodiazepine Receptors

- Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated as potent radioligands. These findings indicate potential applications in diagnostic imaging or therapeutic targeting (Ming-Rong Zhang et al., 2003).

Synthesis for Antihypertensive Agents

- Certain acetamide derivatives, like 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide, have been synthesized and evaluated for their activity against T-type Ca(2+) channels. This suggests potential applications in the development of antihypertensive agents (S. Watanuki et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to targetEGFR (Epidermal Growth Factor Receptor) and c-Met (Mesenchymal-Epithelial Transition factor) . These proteins play crucial roles in cell growth and differentiation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the phosphorylation of EGFR and c-Met, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The compound affects the EGFR and c-Met signaling pathways. These pathways are involved in various cellular processes, including cell growth, survival, and differentiation. By inhibiting EGFR and c-Met, the compound disrupts these processes, leading to effects such as cell cycle arrest and apoptosis .

Result of Action

The compound’s action leads to significant molecular and cellular effects. It has been found to induce apoptosis (programmed cell death) and cell cycle arrest in a concentration-dependent manner . At the molecular level, the compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT .

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-14-9-10-15(12-17(14)23-11-5-4-8-20(23)25)22-19(24)13-26-18-7-3-2-6-16(18)21/h2-3,6-7,9-10,12H,4-5,8,11,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHASEBFRMFVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)

![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2478757.png)